
Diphenyldodecylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyldiphenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a dodecyl chain and two phenyl groups. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the nickel-catalyzed C–P cross-coupling of diphenylphosphine oxide with aryl chlorides . This method is advantageous due to its mild reaction conditions and cost-effectiveness. Another method involves the oxidation of corresponding phosphine precursors .
Industrial Production Methods: Industrial production of dodecyldiphenylphosphine oxide typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Dodecyldiphenylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as thionyl chloride can convert dodecyldiphenylphosphine oxide to chlorodiphenylphosphine.
Reduction: Deoxygenation with reagents like DIBAH (Diisobutylaluminum hydride).
Substitution: Palladium-catalyzed C-P bond formation with aryl halides.
Major Products: The major products formed from these reactions include various phosphine oxides and secondary phosphines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Dodecyldiphenylphosphine oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecyldiphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling . The compound’s ability to act as a ligand also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Aminophosphine oxides
Comparison: Dodecyldiphenylphosphine oxide is unique due to the presence of the dodecyl chain, which imparts distinct physical and chemical properties compared to other phosphine oxides . This uniqueness makes it particularly valuable in applications requiring specific hydrophobic or amphiphilic characteristics .
Properties
CAS No. |
90177-29-0 |
|---|---|
Molecular Formula |
C24H35OP |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[dodecyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C24H35OP/c1-2-3-4-5-6-7-8-9-10-17-22-26(25,23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |
InChI Key |
WLRYXEKMTJMKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


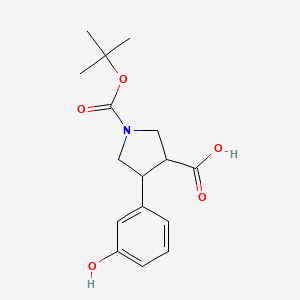
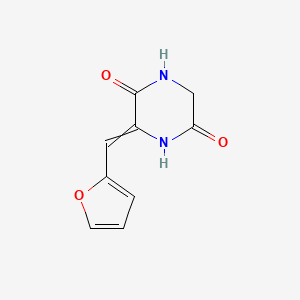
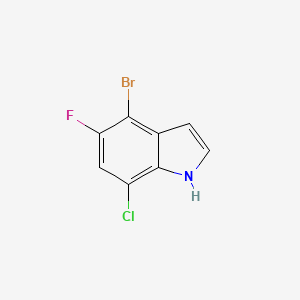
![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)
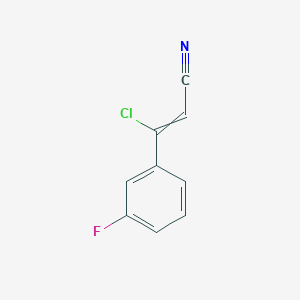
![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)
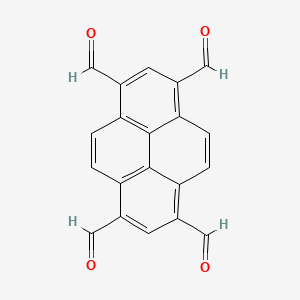
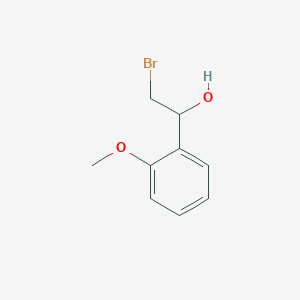
![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-3-ium bromide](/img/structure/B12513570.png)
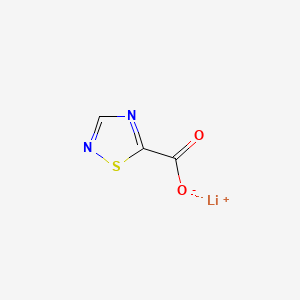

![Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B12513600.png)
